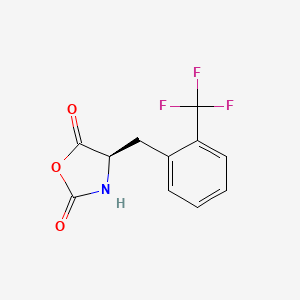
(R)-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione typically involves the cyclization of an aminomalonate derivative with a trifluoromethylbenzyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The cyclization reaction proceeds through a Dieckmann condensation mechanism, leading to the formation of the oxazolidine ring .
Industrial Production Methods
In an industrial setting, the production of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced oxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium azide, lithium aluminum hydride, dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Aplicaciones Científicas De Investigación
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a crucial building block in the synthesis of antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The oxazolidine ring structure provides stability and selectivity, ensuring effective interaction with the desired molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(2-(Trifluoromethyl)phenyl)oxazolidine-2,5-dione
- ®-4-(2-(Trifluoromethyl)benzyl)imidazolidine-2,5-dione
- ®-4-(2-(Trifluoromethyl)benzyl)thiazolidine-2,5-dione
Uniqueness
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione stands out due to its unique combination of the trifluoromethyl group and the oxazolidine ring. This combination imparts enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug design and development .
Propiedades
Fórmula molecular |
C11H8F3NO3 |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
(4R)-4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)/t8-/m1/s1 |
Clave InChI |
QXTGSFABJCWOQH-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C[C@@H]2C(=O)OC(=O)N2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




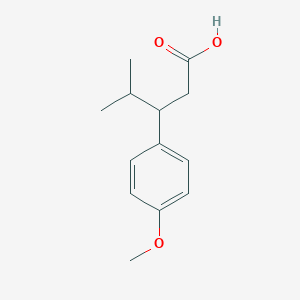
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
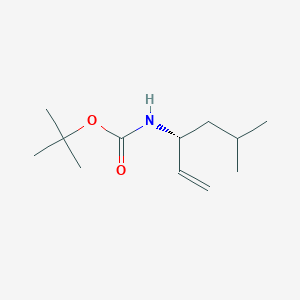
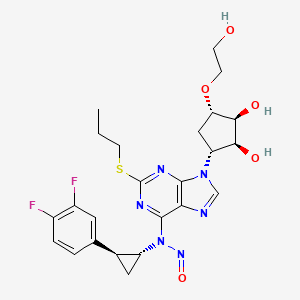
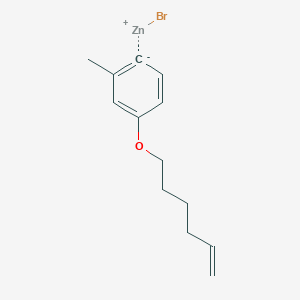
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
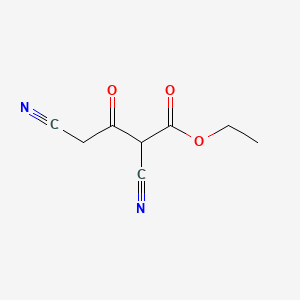
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
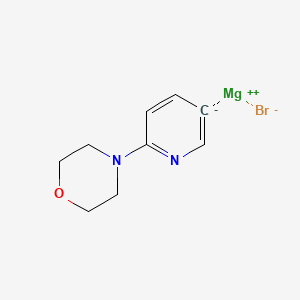

![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
